![molecular formula C18H19N5O2 B2823557 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034372-50-2](/img/structure/B2823557.png)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

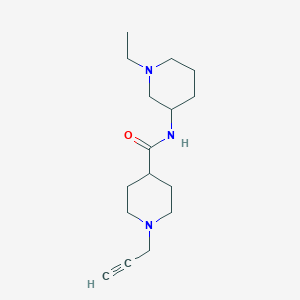

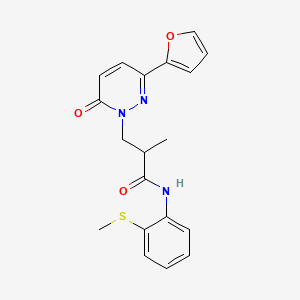

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a pyrazole ring, and a benzoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a pyrazole ring, and a benzoxazole ring . These rings are connected by an ethyl group. The exact arrangement of these groups within the molecule would depend on the specific synthesis process used .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the benzoxazole ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings might confer aromaticity, while the benzoxazole ring might contribute to the compound’s stability .Scientific Research Applications

Design and Synthesis of Mycobacterium tuberculosis Inhibitors

Researchers have developed a series of compounds evaluated for their activity against Mycobacterium tuberculosis (MTB), focusing on GyrB ATPase inhibition and DNA gyrase super coiling assays. These studies reveal the potential of certain chemical frameworks in designing antituberculosis agents, highlighting the importance of molecular hybridization in synthesizing novel inhibitors with specific biological activities. The promising compound from this study showed significant activity across all tests, demonstrating the relevance of chemical modifications in enhancing antimicrobial efficacy (Jeankumar et al., 2013).

Synthesis of Pyrazolopyrimidines as Anticancer Agents

Another study focused on synthesizing novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This research exemplifies the therapeutic potential of pyrazolopyrimidines in oncology, demonstrating that structural modifications can yield compounds with significant cytotoxic activity against cancer cell lines. The structure-activity relationship (SAR) analysis provides valuable insights into the design of more potent anticancer agents (Rahmouni et al., 2016).

Antiviral Activity of Pyrazole Derivatives

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This study underscores the potential of pyrazole derivatives in antiviral therapy, particularly against the H5N1 subtype of influenza A virus. The identification of compounds with significant viral reduction showcases the importance of chemical diversity in discovering new antiviral agents (Hebishy et al., 2020).

Novel Antitumor Agents

A distinct study focused on the synthesis of novel pyrazole-based heterocycles, evaluating their potential as antitumor agents. This research highlights the versatility of pyrazole derivatives in targeting cancer, with some compounds showing high activity against human hepatocellular carcinoma cell lines. The investigation into these compounds' antitumor efficacy illustrates the ongoing search for more effective cancer treatments (Abdallah et al., 2017).

Future Directions

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide” could be a subject of future research due to its complex structure and potential biological activities. Further studies could focus on its synthesis, properties, and potential applications .

properties

IUPAC Name |

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-18(17-15-3-1-2-4-16(15)25-22-17)20-9-10-23-12-14(11-21-23)13-5-7-19-8-6-13/h5-8,11-12H,1-4,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPUZMVRYDPVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)